4-Fluoro-4'-methoxybiphenyl-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4’-methoxybiphenyl-3-amine is an organic compound with the molecular formula C13H12FNO It is a derivative of biphenyl, featuring a fluorine atom at the 4-position and a methoxy group at the 4’-position, with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-methoxybiphenyl-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4’-methoxybiphenyl-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Fluoro-4’-methoxybiphenyl-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-methoxybiphenyl-3-amine involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity towards certain enzymes or receptors. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
3’-Fluoro-4-methoxybiphenyl-3-amine: Similar structure but with different substitution pattern.
4-Fluoro-4’-methoxybiphenyl: Lacks the amine group, affecting its reactivity and applications.
4-Fluoro-4’-methoxybiphenyl-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: 4-Fluoro-4’-methoxybiphenyl-3-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the amine group at the 3-position, along with the fluorine and methoxy groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-fluoro-5-(4-methoxyphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFOQJWEGMVON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.